molecular formula C7H10N2O B2471276 O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2243501-39-3

O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine

Cat. No. B2471276
CAS RN: 2243501-39-3
M. Wt: 138.17
InChI Key: JYTPVEMEDRWBKE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine” is a chemical compound used in scientific research . It has diverse applications, such as in pharmaceutical development and catalysis studies. Its unique structure and properties make it an essential tool for exploring various scientific disciplines.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides . This reaction allows access to O-arylhydroxylamines that would be difficult to prepare .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo a coupling process of electrodialysis with oxime hydrolysis reaction for the preparation of hydroxylamine sulfate . Additionally, it can serve as a functional precursor to a variety of fused heterocyclic ring systems incorporating N-N, N-O, N-S, or N-N+ moiety .

Scientific Research Applications

Nitrogen Cycle and Environmental Impact

Hydroxylamine is a critical intermediate in the nitrogen cycle, especially in the metabolism of aerobic ammonium oxidizing microorganisms. It plays a significant role in the conversion of ammonium to nitrite, with potential implications for nitrogen losses and greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020). Understanding the pathways and effects of hydroxylamine in these processes can inform environmental management and pollution control strategies.

Biological Activity

Hydroxylamine possesses diverse biological activities, including mutagenic in vitro potential and carcinostatic activity against certain tumors in animals. It also demonstrates the ability to inactivate or inhibit cellular enzymes and some viruses (Gross, 1985). These properties highlight its relevance in pharmacology and toxicology, suggesting areas for further research into its mechanisms and potential therapeutic applications.

Chemical Synthesis and Material Science

The review on quinoline derivatives, which share structural similarities with hydroxylamine derivatives, reveals their significant role as anticorrosive materials. Such compounds exhibit effectiveness against metallic corrosion, highlighting the potential of hydroxylamine derivatives in material science and engineering applications (Verma, Quraishi, & Ebenso, 2020).

Biochemistry and Plant Science

In the context of plant biochemistry, compounds structurally related to hydroxylamines, such as betalains, have been extensively studied for their unique properties and roles in plants. Such research contributes to our understanding of plant metabolism, pigment production, and the potential for application in natural dyes and antioxidants (Khan & Giridhar, 2015).

Antioxidant Activity and Health Benefits

Research on compounds like p-Coumaric acid and its conjugates, which are related to the functional groups of hydroxylamines, indicates the importance of these compounds in biological systems for their antioxidant, anti-cancer, and antimicrobial activities (Pei, Ou, Huang, & Ou, 2016). This suggests potential health benefits and therapeutic applications of hydroxylamine derivatives.

properties

IUPAC Name

O-[(1S)-1-pyridin-4-ylethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTPVEMEDRWBKE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.